Structural and Regioisomeric Specificity: 4-Aminomethyl vs. 3-Aminomethyl Piperidine Scaffolds
The compound exhibits a 4-aminomethyl substitution on the piperidine ring, distinguishing it from its closest regioisomer, (1-(pyridin-2-yl)piperidin-3-yl)methanamine (CAS 1202050-45-0) . This substitution position dictates the spatial orientation of the primary amine pharmacophore relative to the piperidine nitrogen. While direct comparative bioactivity data (e.g., IC50 or Ki values) is not publicly available for this specific scaffold, the regioisomeric difference is a fundamental determinant of molecular recognition in drug-target interactions. Procurement of the 4-aminomethyl isomer ensures adherence to established synthetic routes and SAR, avoiding the introduction of uncontrolled variables associated with the 3-position analog.
| Evidence Dimension | Regioisomeric substitution position (aminomethyl group) |
|---|---|
| Target Compound Data | 4-position substitution |
| Comparator Or Baseline | 3-position substitution (CAS 1202050-45-0) |
| Quantified Difference | Steric and electronic impact on amine exit vector geometry |
| Conditions | Structural comparison; no direct biological assay data available |
Why This Matters
The precise regioisomer is critical for maintaining fidelity to published synthetic protocols and ensuring reproducible biological outcomes in structure-activity relationship (SAR) campaigns.
